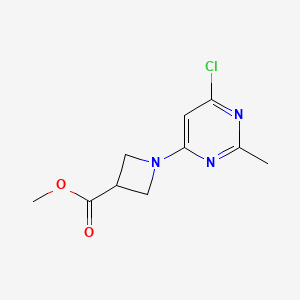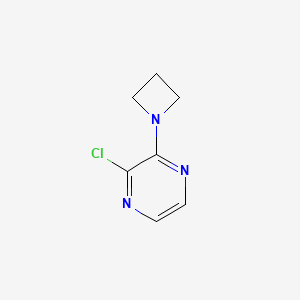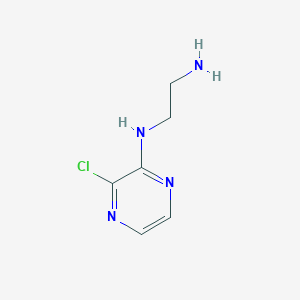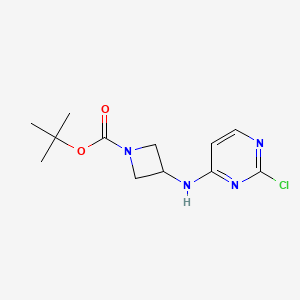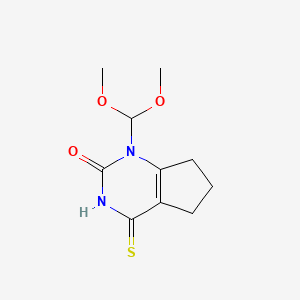
1-(二甲氧甲基)-4-硫代-1,3,4,5,6,7-六氢-2H-环戊二嘧啶-2-酮
描述
The compound “1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one” belongs to the class of pyrimidin-2-ones . Pyrimidin-2-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of pyrimidin-2-ones can be achieved through a green and simple ‘one-pot’ electrochemical off–on approach without any catalyst, oxidant, and toxic reagent . The desired products were obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .
科学研究应用
合成和化学反应
化合物1-(二甲氧甲基)-4-硫代-1,3,4,5,6,7-六氢-2H-环戊二嘧啶-2-酮及其衍生物主要参与化学合成过程。这些化合物在合成多功能融合杂环化合物的中间体中起关键作用,展示了它们在构建复杂化学结构方面的实用性。例如,这些化合物在相转移条件下经历S-烷基化等反应,展示了在有机合成中具有价值的选择性反应性。此外,它们通过与各种烷基化剂的反应参与到新的杂环系统的构建中,展示了它们在合成新化学实体方面的多功能性(Dave & Patel, 2001; Hassaneen等,2003)。
抗肿瘤活性
研究还探讨了1-(二甲氧甲基)-4-硫代-1,3,4,5,6,7-六氢-2H-环戊二嘧啶-2-酮衍生物的潜在抗肿瘤活性。从这种化学骨架合成的化合物已经对癌细胞系进行了测试,如HEPG-2(肝癌)和MCF-7(乳腺癌),表明了开发新的化疗药物的一个有希望的途径(Edrees & Farghaly, 2017)。
药理学特性
进一步的研究揭示了一些衍生物具有显著的药理学特性,包括镇痛和抗炎作用。这表明对1-(二甲氧甲基)-4-硫代-1,3,4,5,6,7-六氢-2H-环戊二嘧啶-2-酮的核心结构进行修改可能会导致具有特定生物活性的潜在治疗剂(Santagati et al., 1995)。
量子化学研究
对嘧啶-4-酮及其衍生物进行了量子化学研究,以了解它们的电子结构和化学反应性。这些研究为这些化合物的分子性质提供了见解,有助于合理设计具有期望的化学和生物性质的新分子(Mamarakhmonov et al., 2014)。
作用机制
Target of Action
Pyrimidine derivatives have been found to target a variety of biological receptors and enzymes. For instance, some pyrimidine derivatives have shown therapeutic interest by targeting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The interaction of pyrimidine derivatives with their targets often results in the inhibition of the target’s activity. For example, some pyrimidine derivatives inhibit the activity of protein kinases, thereby controlling cell growth and proliferation .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some derivatives have been found to inhibit the α-amylase enzyme, which plays a role in the breakdown of complex carbohydrates into glucose . This can lead to a more regulated and progressive release of glucose into the circulation.
Pharmacokinetics
The pharmacokinetics of pyrimidine derivatives can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can include reduced cell growth and proliferation, as well as changes in glucose metabolism .
生化分析
Biochemical Properties
1-(Dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . The inhibition of α-amylase by 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can lead to a slower release of glucose into the bloodstream, making it a potential candidate for managing diabetes. Additionally, this compound may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.
Cellular Effects
1-(Dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has been observed to affect various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects by inhibiting cell proliferation and inducing apoptosis . The influence of 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one on cell signaling pathways, such as the CDK2/cyclin A2 pathway, can lead to alterations in gene expression and cellular metabolism . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as α-amylase, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular function . Threshold effects have been identified, indicating the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(Dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is involved in various metabolic pathways, including pyrimidine metabolism . This compound interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the synthesis of pyrimidine nucleotides . The presence of 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function . The activity and function of 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can be influenced by its subcellular localization, as it interacts with different biomolecules in each compartment .
属性
IUPAC Name |
1-(dimethoxymethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-14-10(15-2)12-7-5-3-4-6(7)8(16)11-9(12)13/h10H,3-5H2,1-2H3,(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBWEIZPSHIOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(N1C2=C(CCC2)C(=S)NC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





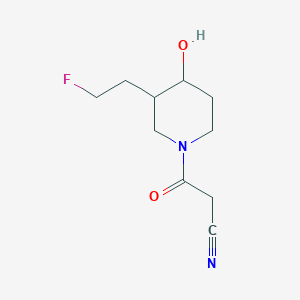
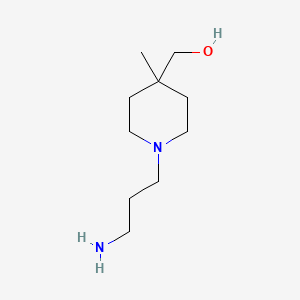
![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)




